2,6-Bis(trifluoromethyl)isonicotinaldehyde
Description
Properties
Molecular Formula |
C8H3F6NO |
|---|---|
Molecular Weight |
243.11 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-3H |
InChI Key |
IRBBPQFYHPWCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
2,6-Bis(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)isonicotinaldehyde is primarily related to its chemical reactivity. The presence of trifluoromethyl groups enhances its electrophilic properties, making it a versatile intermediate in various chemical reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
2,6-Dimethylisonicotinaldehyde
- Substituents : Methyl (-CH₃) groups at positions 2 and 5.
- Electronic Effects : Methyl groups are mildly electron-donating, leading to reduced ring electron deficiency compared to the -CF₃-substituted analog.
- Reactivity : The aldehyde group in 2,6-dimethylisonicotinaldehyde is less electrophilic due to the electron-donating nature of -CH₃, resulting in slower nucleophilic addition reactions.
- Applications : Primarily used in traditional organic synthesis for building pyridine-based frameworks.
4-Trifluoromethylpyridinecarbaldehyde
- Substituents : A single -CF₃ group at position 4 (meta to the aldehyde).
- Electronic Effects : The -CF₃ group creates localized electron withdrawal, increasing the aldehyde’s electrophilicity but less extensively than in the 2,6-bis-CF₃ analog.
- Reactivity: Intermediate between non-fluorinated and bis-CF₃ derivatives. Useful in reactions requiring moderate electrophilic activation.
2,4-Bis(trifluoromethyl)benzaldehyde
- Substituents : -CF₃ groups at positions 2 and 4 on a benzene ring.
- Comparison : The absence of a pyridine nitrogen reduces Lewis basicity and alters solubility. The aldehyde’s reactivity is enhanced similarly to the pyridine analog but within a purely aromatic system.
Comparison with Catalytically Active Fluorinated Compounds
The Kanto Reagents catalog lists dinaphtho[1,3,2]dioxaphosphepin derivatives bearing bis(trifluoromethyl)phenyl groups (e.g., C₃₆H₁₇F₁₂O₄P, CAS RN 878111-17-2) . While structurally distinct from 2,6-bis(trifluoromethyl)isonicotinaldehyde, these compounds highlight the role of -CF₃ groups in enhancing:
- Thermal and Oxidative Stability : Critical for catalytic applications.
- Electron-Deficient Environments : Facilitate ligand-metal interactions in asymmetric catalysis.
The aldehyde group in this compound could serve as a precursor for ligands or metal-organic frameworks (MOFs), leveraging -CF₃-induced steric and electronic effects.
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₅F₆NO | 257.14 | 2,6-CF₃; 4-CHO | High electrophilicity, thermal stability | Pharmaceuticals, ligand synthesis |
| 2,6-Dimethylisonicotinaldehyde | C₈H₉NO | 135.16 | 2,6-CH₃; 4-CHO | Moderate reactivity | Organic intermediates |
| Dinaphtho[1,3,2]dioxaphosphepin (Kanto) | C₃₆H₁₇F₁₂O₄P | 772.46 | Bis-CF₃-phenyl | Catalytic activity, chiral resolution | Asymmetric catalysis |
Biological Activity
2,6-Bis(trifluoromethyl)isonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as details on its synthesis and structure-activity relationships.
Chemical Structure and Properties
The compound has the molecular formula CHFN\O and a molecular weight of 243.11 g/mol. Its structure features two trifluoromethyl groups at the 2 and 6 positions of the isonicotinaldehyde framework, which enhances its electronic properties and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics:
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.67 | 24.6 |
| Escherichia coli | 31.25 | 32.8 |
| Candida albicans | 7.8 | 7.8 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that it inhibits cancer cell proliferation effectively:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC Values : The compound demonstrated IC values ranging from 5 to 20 µM across different cell lines, indicating moderate to high potency compared to conventional chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects appears to involve interaction with key biological macromolecules:
- Electrophilic Nature : The trifluoromethyl groups enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophiles in proteins and nucleic acids.
- Receptor Interaction : It has been suggested that the compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .
Case Studies
Several studies have highlighted the effectiveness of this compound in specific applications:
- Case Study on Antimicrobial Activity :
- Case Study on Cancer Treatment :
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Isonicotinaldehyde derivatives.
- Reagents : Trifluoroacetic anhydride is commonly used to introduce the trifluoromethyl groups.
- Reaction Conditions : The reaction is generally carried out under controlled temperatures to optimize yield and purity.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 2,6-Bis(trifluoromethyl)isonicotinaldehyde, and how can purity be optimized?
Methodological Answer: Synthesis typically involves functionalization of the isonicotinaldehyde core with trifluoromethyl groups via cross-coupling or halogenation followed by trifluoromethylation. For example, bromination at the 2- and 6-positions of isonicotinaldehyde (analogous to methods for 2,6-Bis(trifluoromethyl)bromobenzene in ) can precede trifluoromethyl group introduction using reagents like TMSCF₃ or CuCF₃. Purification often employs column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol. Purity optimization requires monitoring by HPLC (C18 columns, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of unreacted intermediates .
Q. Q2. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ ~8.5–9.5 ppm) and aldehyde protons (δ ~10 ppm), with trifluoromethyl groups causing deshielding. ¹⁹F NMR (δ ~-60 to -70 ppm) confirms CF₃ substitution .
- FT-IR : Strong C=O stretch (~1700 cm⁻¹) for the aldehyde and C-F stretches (~1100–1200 cm⁻¹).
- LC-MS : ESI-MS in negative mode to detect [M-H]⁻ ions, with high-resolution MS validating molecular formula.
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtained via slow evaporation in DCM/hexane .
Advanced Research Questions
Q. Q3. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The CF₃ groups enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Grignard reactions) but may deactivate the ring toward electrophilic substitution. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the CF₃ groups can reduce reactivity; optimized conditions include using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Contrast this with less hindered analogs (e.g., unsubstituted isonicotinaldehyde) to assess kinetic/thermodynamic differences .
Q. Q4. What challenges arise when using this compound as a precursor for heterocyclic synthesis, and how can they be addressed?
Methodological Answer:
- Challenge 1 : The aldehyde’s sensitivity to oxidation requires inert atmospheres (N₂/Ar) and stabilizers like BHT during storage.
- Challenge 2 : Steric hindrance from CF₃ groups can impede cyclocondensation reactions (e.g., forming imidazoles). Mitigate this by using microwave-assisted synthesis (120°C, 30 min) to enhance reaction rates.
- Challenge 3 : Byproduct formation (e.g., aldol adducts) in basic conditions. Use scavengers like molecular sieves or switch to aprotic solvents (e.g., THF) .
Q. Q5. How can researchers analyze and resolve contradictions in experimental data involving this compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design : Perform pH stability studies (pH 1–13) at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation via HPLC (retention time shifts) and ¹⁹F NMR (loss of CF₃ signals).
- Data Contradiction Example : If conflicting stability profiles arise (e.g., stable at pH 7 in one study but unstable in another), check for trace metal contaminants (e.g., Fe³⁺) that accelerate decomposition. Use ICP-MS to validate metal content and EDTA to chelate impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
